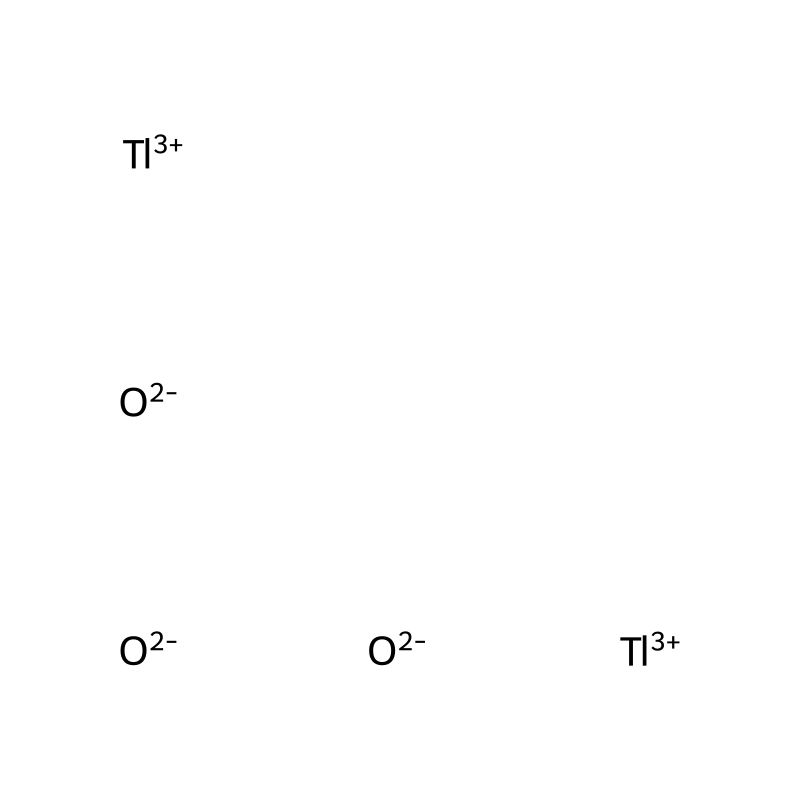Thallium(III) oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications in Solar Cells
Thallium(III) oxide (Tl₂O₃) exhibits some intriguing properties that have led researchers to explore its potential use in developing solar cells. One key feature is its metallic nature with high conductivity. This characteristic is atypical for metal oxides, making Tl₂O₃ an interesting candidate for applications requiring both electrical conductivity and light absorption [].
Studies have shown that Tl₂O₃ acts as a degenerate n-type semiconductor, meaning it exhibits inherent electron conductivity without the need for doping []. This property could be advantageous in solar cell design, where efficient electron transport is crucial for converting light energy into electricity.
However, further research and development are needed to determine the practical feasibility of using Tl₂O₃ in solar cells. One significant challenge lies in the inherent toxicity of thallium, which raises serious concerns regarding environmental and human safety during production, use, and disposal of such devices [, ].
Other Research Applications
Beyond solar cells, Thallium(III) oxide holds potential for other research applications:
- Catalyst: Tl₂O₃ has been investigated as a catalyst for acylation reactions, a class of reactions widely used in organic chemistry [].
- Hydrocarbon detection: Due to its strong absorption of ultraviolet light, Tl₂O₃ can be used for the detection of hydrocarbons in petroleum products [].
- Material science: Tl₂O₃ exhibits high thermal stability and insolubility in water, making it a potential candidate for various applications in materials science, including glass, optics, and ceramics [].
Thallium(III) oxide, also known as thallic oxide, is a chemical compound composed of thallium and oxygen, with the formula . It is a grayish-brown solid that occurs naturally in the rare mineral avicennite. The compound exhibits a bixbyite-like structure similar to that of manganese(III) oxide, characterized by its metallic properties and high electrical conductivity, making it a degenerate n-type semiconductor. Thallium(III) oxide is notable for its potential applications in solar energy technologies due to its unique electronic properties and conductivity .
Thallium(III) oxide is a highly toxic compound, similar to other thallium compounds. Inhalation, ingestion, or skin contact can cause severe health effects, including hair loss, nerve damage, and kidney failure []. Due to its toxicity, handling of Tl2O3 should only be done in a well-ventilated fume hood using appropriate personal protective equipment (PPE) [].
- Formation from Thallium and Oxygen:
- Reaction with Acids: Thallium(III) oxide reacts with acids to produce thallium salts:
- Reduction by Hydrogen Sulfide:
These reactions demonstrate the compound's reactivity and its ability to form various thallium salts and other products
Thallium(III) oxide can be synthesized through several methods:
Thallium(III) oxide has several notable applications:
- Semiconductor Industry: Due to its high conductivity, it is explored for use in semiconductor devices.
- Optical Coatings: Its unique optical properties make it suitable for coatings in optical devices.
- Catalysis: It serves as an oxidative reagent in organic chemistry for various reactions .
- Research: Investigated for potential applications in solar cells and other electronic materials due to its conductive properties .
Research has highlighted the interactions of thallium(III) oxide with various organic compounds, particularly focusing on its oxidative capabilities. Studies indicate that it can effectively catalyze oxidation reactions, such as bromination of organic substrates. The interaction with halogens also results in the formation of halides, which are significant in synthetic organic chemistry .
Thallium(III) oxide shares similarities with other metal oxides but has unique properties that distinguish it from them. Here are some comparable compounds:
| Compound | Formula | Key Properties |
|---|---|---|
| Thallium(I) oxide | Less toxic; lower oxidation state than . | |
| Indium(III) oxide | Used in electronics; n-type semiconductor. | |
| Gallium(III) oxide | Wide bandgap semiconductor; used in optoelectronics. | |
| Manganese(III) oxide | Similar structure; used as a catalyst. |
Thallium(III) oxide's unique combination of high conductivity and toxicity sets it apart from these similar compounds, making it both valuable and hazardous in practical applications
Thallium(III) oxide is characterized by its distinctive physical and structural properties. It occurs naturally as the rare mineral avicennite. The compound has a cubic Bixbyite structure similar to Mn2O3, with a three-dimensional arrangement. Tl2O3 has a complex structure with two inequivalent Tl³⁺ sites:Physical Properties
Structural Characteristics
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
PRODUCED FROM THE OXIDATION OF THALLOUS OXIDE.






